
1,3,5,7-Cyclooctatetraene-1-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclooctatetraene-1-carboxaldehyde is an organic compound derived from cyclooctatetraene, a non-aromatic polyene with the molecular formula C₈H₈. This compound is characterized by the presence of an aldehyde functional group attached to the cyclooctatetraene ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: Cyclooctatetraene-1-carboxaldehyde can be synthesized through several methods. One common approach involves the formylation of cyclooctatetraene using formylating agents such as dichloromethyl methyl ether (Cl₂CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction typically occurs under mild conditions, yielding the desired aldehyde product.
Industrial Production Methods: Industrial production of cyclooctatetraene-1-carboxaldehyde often involves the large-scale formylation of cyclooctatetraene using similar formylating agents and catalysts. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications in chemical manufacturing.
化学反应分析
Types of Reactions: Cyclooctatetraene-1-carboxaldehyde undergoes a variety of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Cyclooctatetraene-1-carboxylic acid.
Reduction: Cyclooctatetraene-1-methanol.
Substitution: Depending on the nucleophile, various substituted cyclooctatetraene derivatives.
科学研究应用
Cyclooctatetraene-1-carboxaldehyde has numerous applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, materials, and as a precursor for various industrial processes.
作用机制
The mechanism of action of cyclooctatetraene-1-carboxaldehyde involves its reactivity as an aldehyde. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Cyclooctatetraene-1-carboxaldehyde can be compared with other similar compounds such as:
Cyclooctatetraene: The parent compound, which lacks the aldehyde functional group.
Cyclooctatetraene-1-carboxylic acid: The oxidized form of the aldehyde.
Cyclooctatetraene-1-methanol: The reduced form of the aldehyde.
Uniqueness: Cyclooctatetraene-1-carboxaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for research and industrial applications.
属性
CAS 编号 |
30844-12-3 |
|---|---|
分子式 |
C9H8O |
分子量 |
132.16 g/mol |
IUPAC 名称 |
cyclooctatetraenecarbaldehyde |
InChI |
InChI=1S/C9H8O/c10-8-9-6-4-2-1-3-5-7-9/h1-8H/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,9-6?,9-7+ |
InChI 键 |
QWHLSJXJDKVIGT-GZBLUONOSA-N |
手性 SMILES |
C\1=C\C=C/C(=C\C=C1)/C=O |
规范 SMILES |
C1=CC=CC(=CC=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


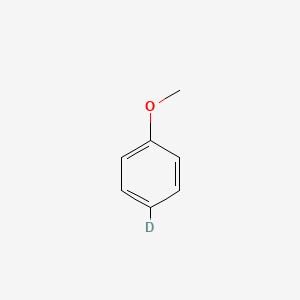
![N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12654533.png)
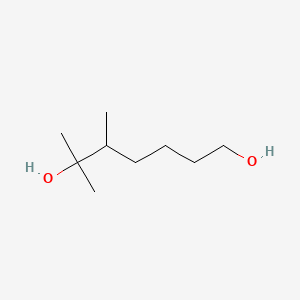
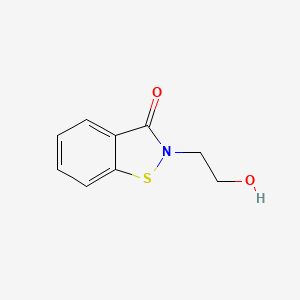
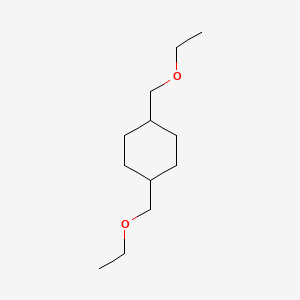
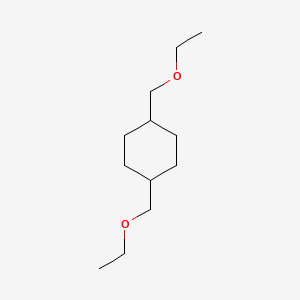

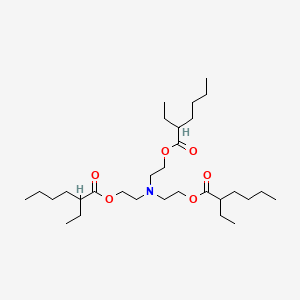
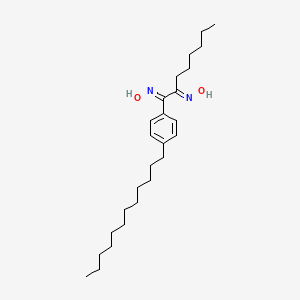
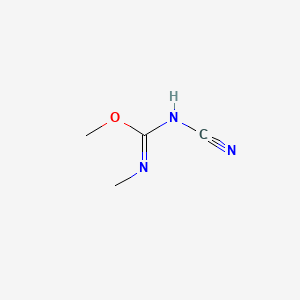
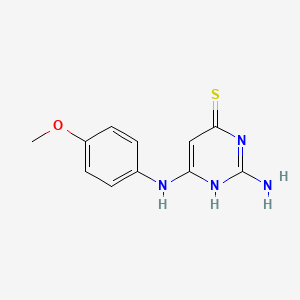
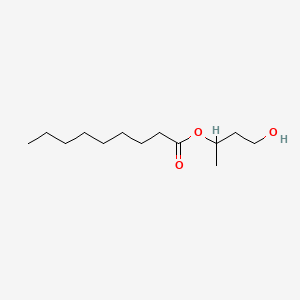
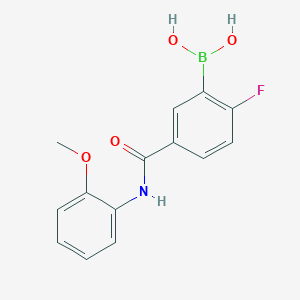
![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)
